蛇孢菌素A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

化学: 用作研究复杂天然产物合成的模型化合物.

生物学: 研究其作为植物毒素的作用及其与植物细胞的相互作用.

医学: 表现出有希望的抗癌活性,特别是针对胶质母细胞瘤和黑色素瘤.

工业: 建议作为生物除草剂来控制杂草物种.

作用机制

蛇孢霉素A 通过几种机制发挥作用:

钙调蛋白拮抗: 抑制钙调蛋白,一种钙结合信使蛋白.

钾离子通道抑制: 阻断大电导钙激活钾离子通道,破坏细胞离子稳态.

诱导旁凋亡: 触发一种以液泡化和细胞器肿胀为特征的程序性细胞死亡形式.

生化分析

Biochemical Properties

Ophiobolin A interacts with various enzymes, proteins, and other biomolecules. It possesses multiple electrophilic moieties that can covalently react with nucleophilic amino acids on proteins . Among several proteins that Ophiobolin A engaged, two targets—cysteine C53 of HIG2DA and lysine K72 of COX5A—that are part of complex IV of the electron transport chain contributed significantly to the anti-proliferative activity .

Cellular Effects

Ophiobolin A has shown to have significant effects on various types of cells and cellular processes. It strongly reduces cell viability of melanoma cells by affecting mitochondrial functionality . It induces depolarization of mitochondrial membrane potential, reactive oxygen species production, and mitochondrial network fragmentation, leading to autophagy induction and ultimately resulting in cell death by activation of the mitochondrial pathway of apoptosis .

Molecular Mechanism

Ophiobolin A exerts its effects at the molecular level through various mechanisms. It activates mitochondrial respiration in a COX5A- and HIGD2A-dependent manner, leading to an initial spike in mitochondrial ATP and heightened mitochondrial oxidative stress . Ophiobolin A then compromises mitochondrial membrane potential, ultimately leading to ATP depletion .

Temporal Effects in Laboratory Settings

Ophiobolin A’s effects change over time in laboratory settings. It stimulates net leakage of electrolytes and glucose from maize (Zea mays L.) seedling roots . Treatment of the roots with Ophiobolin A inhibits uptake of 2-deoxyglucose .

Dosage Effects in Animal Models

The effects of Ophiobolin A vary with different dosages in animal models. A systematic analysis of the effects of Ophiobolin A on eight cancer cell lines from different tissue types was undertaken, and the LD50 for each cell line was determined .

Metabolic Pathways

Ophiobolin A is involved in various metabolic pathways. It activates mitochondrial respiration in a COX5A- and HIGD2A-dependent manner . This leads to an initial spike in mitochondrial ATP, but then it compromises mitochondrial membrane potential leading to ATP depletion .

Transport and Distribution

Ophiobolin A is transported and distributed within cells and tissues in a specific manner. The intermediate Ophiobolin C and final product Ophiobolin K could be transported into a space between the cell wall and membrane by OblDAu to avoid inhibiting cell growth .

Subcellular Localization

Ophiobolin A has specific subcellular localization and effects on its activity or function. It could be transported into a space between the cell wall and membrane by OblDAu . This is proved by a fluorescence observation of the subcellular localization and cytotoxicity tests .

准备方法

化学反应分析

反应类型

蛇孢霉素A 会经历各种化学反应,包括:

氧化: 在分子中引入氧原子。

还原: 去除氧原子或添加氢原子。

取代: 替换分子中的官能团.

常见试剂和条件

这些反应中使用的常见试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 反应条件通常涉及控制温度和 pH 值以确保特异性和产率 .

主要产品

相似化合物的比较

类似化合物

球腔菌素A: 另一种具有类似抗癌特性的真菌植物毒素.

镰刀菌素: 共享 5:8:5 环系并表现出植物毒性活性.

棉籽酚: 结构相关的化合物,具有多种生物活性.

独特性

蛇孢霉素A 由于其独特的环系及其共价修饰磷脂酰乙醇胺的能力,导致癌细胞的选择性细胞毒性而具有独特性 . 这种独特的机制使其与其他类似化合物区别开来 .

属性

CAS 编号 |

4611-05-6 |

|---|---|

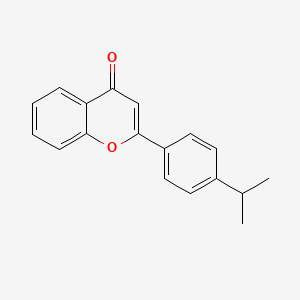

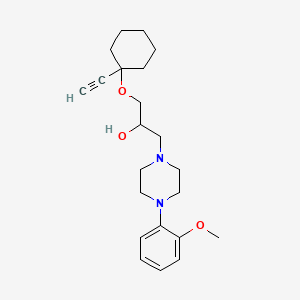

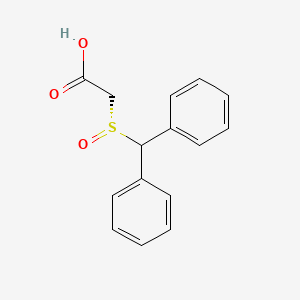

分子式 |

C25H36O4 |

分子量 |

400.5 g/mol |

IUPAC 名称 |

(1'R,2S,3S,3'S,4'R,5R,7'S,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde |

InChI |

InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1 |

InChI 键 |

MWYYLZRWWNBROW-ISPAKYAGSA-N |

SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |

手性 SMILES |

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2CC=C([C@@H]4[C@H](C3)[C@](CC4=O)(C)O)C=O)C)C=C(C)C |

规范 SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |

外观 |

Solid powder |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ophiobolin A; Ophiobolin-A; Cochliobolin A; NSC 114340; Cochliobolin-A; NSC114340; NSC-114340; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

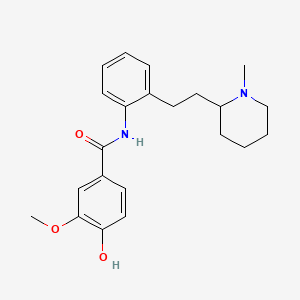

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)